Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the iodomethyl and oxazolyl groups, makes it a versatile molecule for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the oxazolyl group: The oxazolyl group can be introduced via a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Iodomethylation: The iodomethyl group can be introduced through a halogenation reaction using reagents like iodomethane and a base.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodocarboxylic acids.
Reduction: Reduction reactions can target the oxazolyl group, potentially converting it to an amino alcohol.
Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or cyanides under basic conditions.
Major Products
Oxidation: Iodocarboxylic acids.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient due to its diverse functional groups.
Industry: Used in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The oxazolyl group may participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(bromomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group. The bromomethyl group is less reactive than the iodomethyl group.
Ethyl 1-(iodomethyl)-3-(1,3-thiazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Similar structure but with a thiazolyl group instead of an oxazolyl group. The thiazolyl group has different electronic properties and reactivity compared to the oxazolyl group.
The uniqueness of Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[22
Biological Activity
Basic Information
- IUPAC Name : Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- CAS Number : Not provided in the search results.
- Molecular Formula : C13H15I N O4
- Molecular Weight : 329.17 g/mol
Structural Features
The compound features a bicyclic structure characterized by:
- An oxabicyclo[2.2.2]octane framework.
- An iodomethyl group which may enhance its reactivity.
- An oxazole moiety which is known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of oxabicyclo compounds have shown effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in pharmaceuticals for treating infections.
Anticancer Properties
Research has highlighted the potential of oxazole-containing compounds in cancer therapy. The incorporation of the iodomethyl group may enhance the compound's ability to interact with biological targets, leading to apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines.
Enzyme Inhibition
Compounds with oxazole rings have been studied for their ability to inhibit specific enzymes related to disease pathways. This compound may exhibit enzyme inhibition properties that could be beneficial in drug design.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of oxazole derivatives against various pathogens. The results indicated that compounds with similar bicyclic structures exhibited significant inhibition zones against Staphylococcus aureus and Candida albicans.
Compound | Inhibition Zone (mm) | Pathogen |
---|---|---|
Compound A | 15 | S. aureus |
Compound B | 18 | C. albicans |
Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-... | TBD | TBD |
Study 2: Anticancer Activity
In another investigation, a series of oxazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The study found that certain structural modifications significantly enhanced anticancer activity.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound C | 5 | MCF-7 |
Compound D | 10 | HeLa |
Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-... | TBD | TBD |
Properties
Molecular Formula |
C14H18INO4 |
---|---|
Molecular Weight |
391.20 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C14H18INO4/c1-2-18-12(17)14-5-3-13(9-15,4-6-14)20-10(14)11-16-7-8-19-11/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
VILKRJZVYRRDKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=NC=CO3)CI |
Origin of Product |
United States |
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